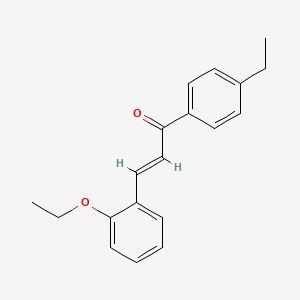

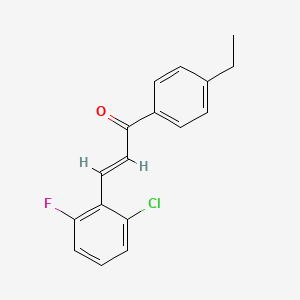

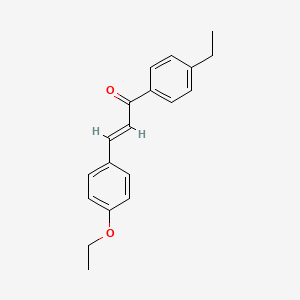

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as EEPE, is a synthetically produced organic compound. It is a colorless liquid with a boiling point of 141°C and a melting point of -66°C. EEPE has a wide range of applications in the fields of scientific research, as well as in industrial and medical production.

Aplicaciones Científicas De Investigación

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of two aromatic rings linked through a three-carbon α,β-unsaturated carbonyl system allows for structural modifications that can enhance their cytotoxicity against cancer cells .

Antioxidant Properties

These compounds are also potent antioxidants. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of chalcones make them valuable in the treatment of inflammatory diseases. They can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process .

Antimicrobial and Antifungal Applications

Chalcones exhibit strong antimicrobial and antifungal activities, making them potential candidates for the development of new antibiotics and antifungal agents. Their ability to disrupt microbial cell membranes and inhibit essential microbial enzymes contributes to their effectiveness .

Cardiovascular Benefits

Some chalcones have shown cardiovascular benefits by exhibiting antihypertensive effects and the ability to improve blood flow. They may also protect against atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .

Neuroprotective Effects

Research has indicated that chalcones may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may achieve this by inhibiting the formation of neurotoxic species and enhancing neuronal survival .

Antidiabetic Activity

Chalcones have been identified to possess antidiabetic activity. They can modulate glucose metabolism and improve insulin sensitivity, which is crucial for the management of diabetes .

Agricultural Applications

Beyond medical applications, chalcones are also explored for their use in agriculture. They can serve as eco-friendly pesticides and weed control agents, offering a more sustainable approach to crop protection .

Propiedades

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAQXNKMVNRRCM-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

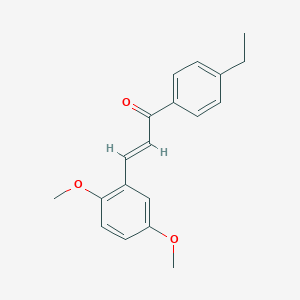

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)